![molecular formula C23H15BrN2O5 B6490478 N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide CAS No. 888460-41-1](/img/structure/B6490478.png)
N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromobenzamido group, and a benzofuran carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzamido Group: This step often involves the reaction of the benzofuran intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzodioxole Ring: The final step involves coupling the benzofuran derivative with a benzodioxole-containing reagent, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it might inhibit a specific kinase involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzamido)-1-benzofuran-2-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide
Uniqueness
Compared to its analogs, N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide may exhibit unique biological activities due to the presence of the bromine atom, which can influence its binding affinity and specificity to molecular targets. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(4-bromobenzamido)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C19H17BrN2O5
- Molecular Weight: 433.3 g/mol
- LogP: 3.688
- Polar Surface Area: 40.45 Ų
Property | Value |
---|---|
Molecular Formula | C19H17BrN2O5 |
Molecular Weight | 433.3 g/mol |
LogP | 3.688 |
Polar Surface Area | 40.45 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Breast Cancer Cells: In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, which was confirmed by increased levels of cytochrome c in the cytosol and activation of caspases .
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation: The compound disrupts the cell cycle at the G2/M phase.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways, leading to cell death.
- Inhibition of Angiogenesis: Studies suggest that it may inhibit VEGF expression, reducing tumor vascularization.
Case Studies
Case Study 1: Efficacy Against Lung Cancer
A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to downregulate key survival pathways including PI3K/Akt signaling .
Case Study 2: Synergistic Effects with Chemotherapeutics
In combination therapy studies, this compound displayed synergistic effects when used with doxorubicin in HeLa cervical cancer cells. The combination reduced IC50 values significantly compared to either agent alone, suggesting potential for enhanced therapeutic efficacy .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-bromobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O5/c24-14-7-5-13(6-8-14)22(27)26-20-16-3-1-2-4-17(16)31-21(20)23(28)25-15-9-10-18-19(11-15)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXMNDFGRPAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.